

# biological activity of quinazolin-4(3H)-one based HDAC6 inhibitors

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## Compound of Interest

Compound Name: *Hdac6-IN-17*

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An In-Depth Technical Guide on the Biological Activity of Quinazolin-4(3H)-one Based HDAC6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of quinazolin-4(3H)-one based Histone Deacetylase 6 (HDAC6) inhibitors. It includes a summary of their inhibitory and anti-proliferative activities, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved.

## Introduction to Quinazolin-4(3H)-one Based HDAC6 Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other non-histone proteins. HDAC6, a class IIb HDAC, is unique in that it is primarily localized in the cytoplasm and possesses two catalytic domains. Its substrates are mainly non-histone proteins, including  $\alpha$ -tubulin, cortactin, and Hsp90. Due to its involvement in various cellular processes such as cell motility, protein degradation, and stress responses, HDAC6 has emerged as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

The quinazolin-4(3H)-one scaffold has been identified as a promising "cap" group in the design of HDAC inhibitors. These inhibitors typically consist of three key pharmacophoric features: a cap group that interacts with the rim of the HDAC active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain. Hydroxamic acid is a commonly employed ZBG in many potent HDAC inhibitors. This guide focuses on the biological activity of quinazolin-4(3H)-one based compounds that have been developed as selective HDAC6 inhibitors.

## Quantitative Data Presentation

The following tables summarize the in vitro biological activity of representative quinazolin-4(3H)-one based HDAC6 inhibitors from various studies.

Table 1: HDAC Inhibitory Activity of Quinazolin-4(3H)-one Based Compounds

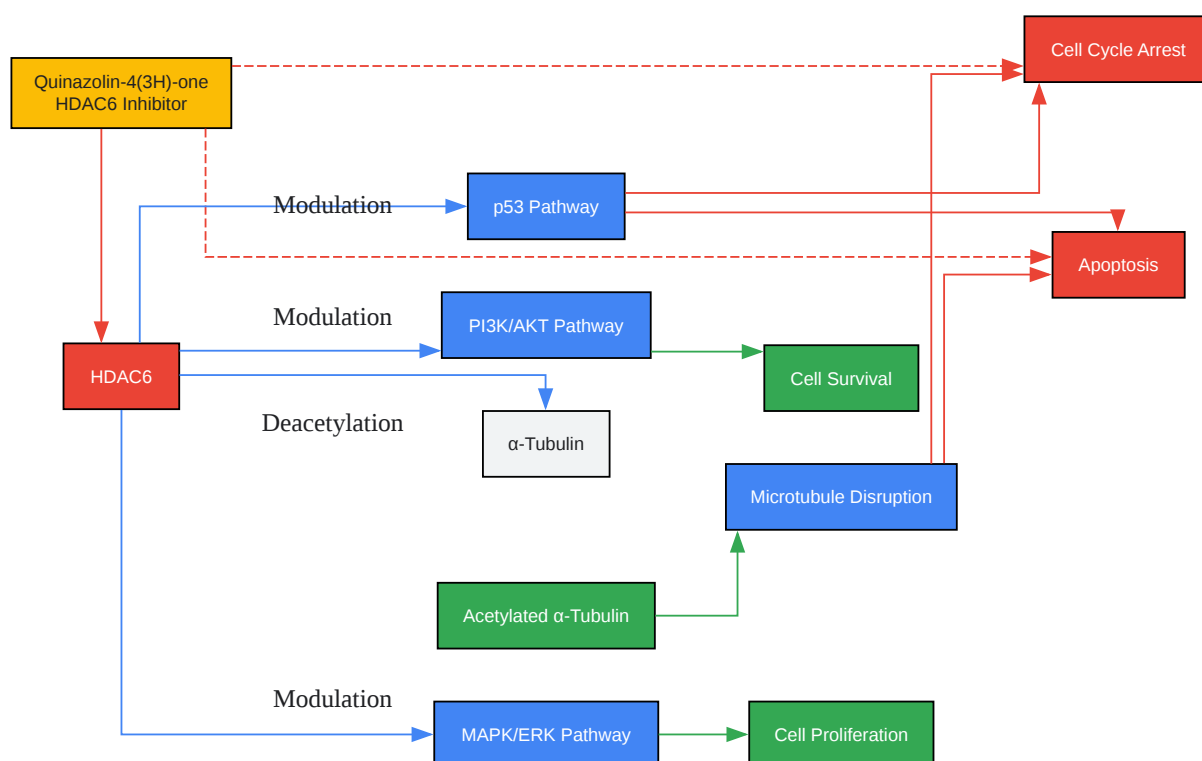
Compound	HDAC6 IC <sub>50</sub> (nM)	HDAC1 IC <sub>50</sub> (nM)	HDAC8 IC <sub>50</sub> (nM)	Selectivity (HDAC1/HDAC6)	Reference
5b	150	>10000	>10000	>66	[1][2][3]
5c	900	>10000	>10000	>11	[1]
Compound 5b (Keimyung Univ.)	17.15	325.85	-	19	[4]
Compound 3f	29	-	-	-	[5]
Compound 4b	8	-	-	-	[5]
Compound G	370	-	-	-	[6]
Compound H	40000	-	-	-	[6]
Compound 48c (Dual PI3K/HDAC)	<10	-	-	-	[7]

Table 2: Anti-proliferative Activity of Quinazolin-4(3H)-one Based HDAC6 Inhibitors

Compound	Cell Line	IC <sub>50</sub> /GI <sub>50</sub> (μM)	Reference
5c	MCF-7 (Breast Cancer)	13.7	[1][2][3]
5c	HCT116 (Colon Cancer)	>50	[1]
5c	B16 (Melanoma)	>50	[1]
Compound 5b (Keimyung Univ.)	MCF-7/ADR (Breast Cancer)	2.4	[4]
5a	SW620 (Colon Cancer)	0.21-0.38	[8]
5b	SW620 (Colon Cancer)	0.10-0.16	[8]
5c	SW620 (Colon Cancer)	0.10-0.16	[8]
5a	PC-3 (Prostate Cancer)	0.21-0.38	[8]
5b	PC-3 (Prostate Cancer)	0.10-0.16	[8]
5c	PC-3 (Prostate Cancer)	0.10-0.16	[8]
5a	NCI-H23 (Lung Cancer)	0.21-0.38	[8]
5b	NCI-H23 (Lung Cancer)	0.10-0.16	[8]
5c	NCI-H23 (Lung Cancer)	0.10-0.16	[8]

## Signaling Pathways and Mechanisms of Action

Selective inhibition of HDAC6 by quinazolin-4(3H)-one based compounds leads to the hyperacetylation of its primary substrate,  $\alpha$ -tubulin. This event disrupts microtubule dynamics and affects various downstream cellular processes, ultimately leading to anti-cancer effects such as cell cycle arrest and apoptosis. The key signaling pathways implicated in the mechanism of action of these inhibitors are depicted below.



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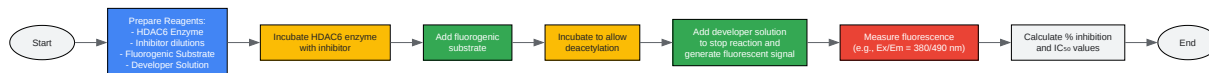
Caption: Signaling pathways affected by quinazolin-4(3H)-one based HDAC6 inhibitors.

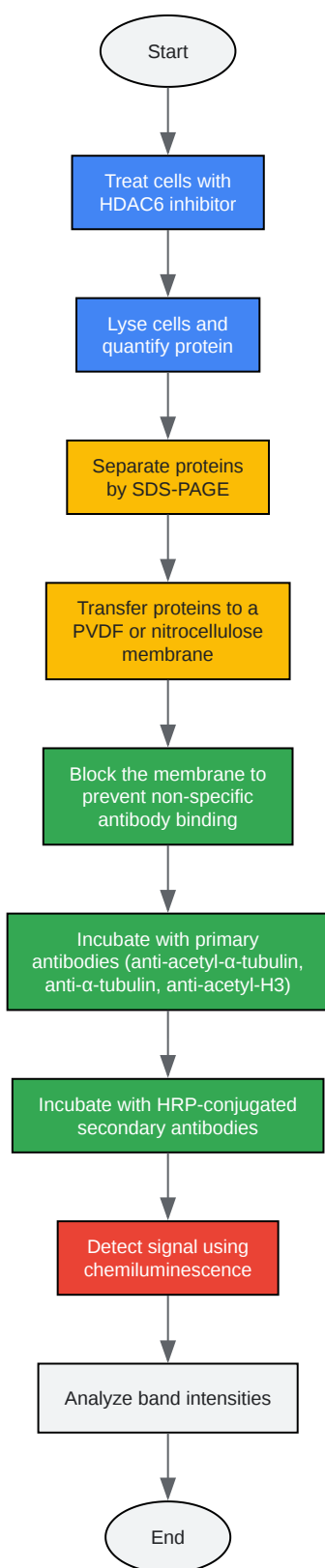
## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of quinazolin-4(3H)-one based HDAC6 inhibitors.

## HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC6.





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